Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate
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Overview
Description
Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxymethyl group attached to the imidazole ring and a methyl ester group attached to the acetate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the hydroxymethyl and ester functionalities. One common method involves the reaction of imidazole with formaldehyde and methanol in the presence of an acid catalyst to form the hydroxymethyl group. This is followed by esterification with acetic acid or its derivatives to introduce the acetate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: Formation of Methyl 2-[2-(carboxymethyl)imidazol-1-yl]acetate.
Reduction: Formation of Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]ethanol.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active imidazole derivative.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-imidazol-1-yl)acetate
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1-Carboxymethylmetronidazole
Uniqueness
Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate is unique due to the presence of both hydroxymethyl and ester functionalities, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)4-9-3-2-8-6(9)5-10/h2-3,10H,4-5H2,1H3 |
InChI Key |
GVSWSNZNEFHNAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CN=C1CO |
Origin of Product |
United States |
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